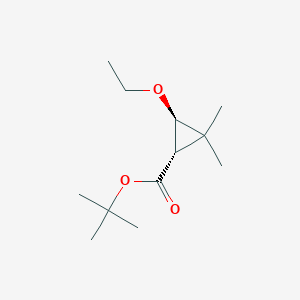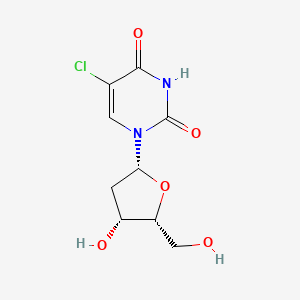
Uridine,5-chloro-2'-deoxy-
Übersicht
Beschreibung
5-Chloro-2’-deoxyuridine (CldU) is a halogenated uridine derivative . It is a thymidine analogue that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine . It is used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .
Synthesis Analysis
The synthesis of 5-Chloro-2’-deoxyuridine involves the use of a thymidine analogue, which is readily incorporated into newly synthesized DNA in place of thymidine following phosphorylation . The detailed synthesis process is not provided in the search results.Molecular Structure Analysis
The molecular structure of 5-Chloro-2’-deoxyuridine consists of a halogenated uridine derivative . The CAS Number is 50-90-8 . The molecular weight is 262.65 .Chemical Reactions Analysis
5-Chloro-2’-deoxyuridine (CldU) is a potent mutagen, clastogen, and toxicant . It is used as a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest .Physical And Chemical Properties Analysis
5-Chloro-2’-deoxyuridine is a solid substance that is soluble in water . The CAS Number is 50-90-8 . The molecular weight is 262.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Uridine derivatives, including 5-chloro-2'-deoxy-uridine, have been synthesized and structurally analyzed for better understanding of their properties and potential applications. For instance, methods for preparing 5′-deoxy-5′-substituted-ψ-uridine derivatives have been developed, providing insights into the molecular structure of these compounds through X-ray crystallographic analysis (Pankiewicz et al., 1985).
Chemical Properties and Reactions
- Research has focused on the metal ion-binding properties of uridine derivatives, including 5-chloro-2'-deoxy-uridine, in aqueous solutions. This research is significant for understanding how these compounds interact with various metal ions, which is crucial for their potential use in biochemical and medicinal applications (Knobloch et al., 2005).
Potential Therapeutic Applications
- The synthesis and evaluation of uridine derivatives for antitumor activity have been explored. For example, the compound 5′-[Bis (2—chloroethyl) amino]—5′-deoxy uridine (uridine mustard) was synthesized and assessed for its potential therapeutic effects in murine studies (Talebian et al., 1990).
DNA Damage and Inflammation Studies
- Studies have been conducted on the role of 5-chloro-uridine derivatives in DNA damage, particularly in the context of inflammation. For instance, 5-chlorouracil, a product of HOCl-mediated damage to nucleobases, has been identified as a marker for DNA damage during inflammation, suggesting potential implications for uridine derivatives in understanding and tracking inflammatory processes (Jiang et al., 2003).
Nucleoside Analogue Synthesis
- The synthesis of various nucleoside analogues, including those based on uridine structures, is a key area of research. These synthetic efforts aim to explore the potential applications of these analogues in medicinal chemistry and drug development (Matsuda et al., 1982).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXGFKPQSFZIB-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine,5-chloro-2'-deoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




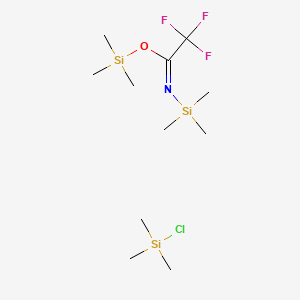
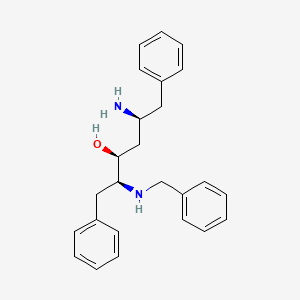
![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)
![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)
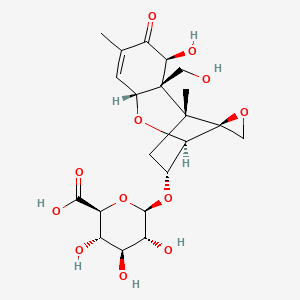
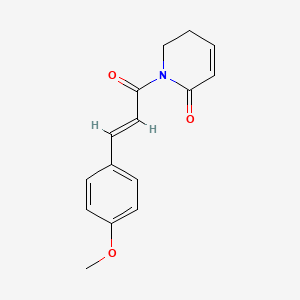
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)
